Cas no 2092767-48-9 (8-bromo-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile)

8-bromo-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Quinolinecarbonitrile, 8-bromo-6-fluoro-1,2-dihydro-4-hydroxy-2-oxo-
- 8-bromo-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile
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- Inchi: 1S/C10H4BrFN2O2/c11-7-2-4(12)1-5-8(7)14-10(16)6(3-13)9(5)15/h1-2H,(H2,14,15,16)
- InChI Key: DBCNGAAHEMMRER-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(F)C=C2Br)C(O)=C(C#N)C1=O
8-bromo-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-309152-1.0g |
8-bromo-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile |
2092767-48-9 | 1.0g |
$0.0 | 2023-02-26 | ||
Enamine | EN300-309152-1g |
8-bromo-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile |
2092767-48-9 | 1g |
$0.0 | 2023-09-05 |
8-bromo-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile Related Literature
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
Additional information on 8-bromo-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile
Introduction to 8-bromo-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile (CAS No. 2092767-48-9)
8-bromo-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2092767-48-9, belongs to the quinoline class of molecules, which are well-documented for their broad spectrum of biological activities. The structural features of this molecule, including the presence of bromine and fluorine substituents, as well as hydroxyl and nitrile functional groups, contribute to its potential as a versatile intermediate in the synthesis of biologically active agents.
The significance of 8-bromo-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile lies in its utility as a building block for the development of novel therapeutic compounds. Quinoline derivatives have a long history of use in medicine, with several prominent drugs derived from this scaffold exhibiting antimicrobial, antimalarial, and anticancer properties. The introduction of halogen atoms such as bromine and fluorine into the quinoline core enhances the metabolic stability and binding affinity of the molecule, making it an attractive candidate for further pharmacological exploration.
In recent years, there has been a surge in research focused on developing new quinoline-based drugs due to their demonstrated efficacy against various diseases. The bromo and fluoro substituents in 8-bromo-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile play a crucial role in modulating the electronic properties of the molecule, which can influence its interactions with biological targets. Additionally, the hydroxyl and nitrile groups provide opportunities for further functionalization, allowing chemists to tailor the compound's properties for specific applications.
One of the most compelling aspects of this compound is its potential application in oncology research. Quinoline derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The structural motifs present in 8-bromo-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile make it a suitable candidate for designing molecules that can selectively target cancerous cells while minimizing toxicity to healthy tissues. Recent studies have demonstrated that halogenated quinolines can exhibit potent inhibitory effects on various cancer-related pathways, highlighting the importance of this class of compounds in drug discovery.
The synthesis of 8-bromo-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The process typically begins with the preparation of a quinoline precursor, followed by functional group transformations to introduce the bromine and fluorine atoms. The hydroxyl and nitrile groups are then incorporated through selective reactions such as hydroxylation and cyanation. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency of these transformations.
The pharmacological profile of 8-bromo-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile has been extensively studied in vitro and in vivo. Preliminary experiments have revealed that this compound exhibits significant activity against several cancer cell lines, suggesting its potential as an anticancer agent. Additionally, it has shown promising results in inhibiting enzymes that are overexpressed in tumor cells. These findings underscore the importance of further investigation into the therapeutic potential of this molecule.
The development of new drug candidates is often hampered by challenges such as poor solubility, low bioavailability, and rapid metabolic clearance. However, the structural features of 8-bromo-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile offer opportunities to address these issues through molecular optimization. For instance, modifications to the hydroxyl and nitrile groups can improve solubility and reduce susceptibility to enzymatic degradation. Furthermore, computational modeling techniques can be used to predict how different structural variations will affect biological activity.
In conclusion,8-bromo-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile (CAS No. 2092767-48-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents with applications in oncology and other areas of medicine. As research continues to uncover new biological activities associated with quinoline derivatives,8-bromo-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile is likely to play an increasingly important role in drug discovery efforts.
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